molecular formula C7H14ClNO B1390852 Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride CAS No. 1212135-18-6

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Cat. No.: B1390852
CAS No.: 1212135-18-6
M. Wt: 163.64 g/mol
InChI Key: ZWFNCJOAGYAXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of octahydrocyclopenta[c]pyrrol-4-ol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its unique structure, which includes a cyclopentane ring fused with a pyrrole ring, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the hydrogenation of cyclopentapyrrole derivatives under specific conditions. The process often includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Uniqueness: Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNCJOAGYAXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
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Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
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Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Reactant of Route 4
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Reactant of Route 5
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Reactant of Route 6
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

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